

# Spectroscopic Profile of 3-Ethoxybenzaldehyde: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **3-Ethoxybenzaldehyde**

Cat. No.: **B1676413**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for **3-Ethoxybenzaldehyde** ( $C_9H_{10}O_2$ ), a key intermediate in the pharmaceutical and flavor industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive reference for its identification and characterization.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **3-Ethoxybenzaldehyde** are summarized in the tables below for easy reference and comparison.

### $^1H$ NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
9.98	s	-	H-7 (Aldehyde)
7.50-7.40	m	-	H-2, H-4, H-6
7.20-7.10	m	-	H-5
4.12	q	7.0	H-8 (Methylene)
1.45	t	7.0	H-9 (Methyl)

## <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
192.4	C-7 (Carbonyl)
159.3	C-3
137.9	C-1
129.8	C-5
123.5	C-6
121.0	C-4
115.0	C-2
63.8	C-8
14.7	C-9

## Infrared (IR) Spectroscopy Data

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
2980-2850	C-H stretch (aliphatic)
2820, 2720	C-H stretch (aldehyde)
1700	C=O stretch (aromatic aldehyde)
1600, 1585	C=C stretch (aromatic)
1250	C-O stretch (aryl ether)
1040	C-O stretch (alkyl ether)

## Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
150	100	[M] <sup>+</sup> (Molecular Ion)
149	95	[M-H] <sup>+</sup>
121	80	[M-C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
93	60	[M-C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>
65	40	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **3-Ethoxybenzaldehyde** (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl<sub>3</sub>, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. For <sup>1</sup>H NMR, typical parameters include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds. For <sup>13</sup>C NMR, a spectral width of 240 ppm, 1024-2048 scans, and a relaxation delay of 2-5 seconds are commonly used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

### Infrared (IR) Spectroscopy

The IR spectrum of liquid **3-Ethoxybenzaldehyde** is typically recorded using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid is placed directly onto the ATR crystal. The spectrum is acquired over a range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. An air background spectrum is collected prior to the sample measurement.

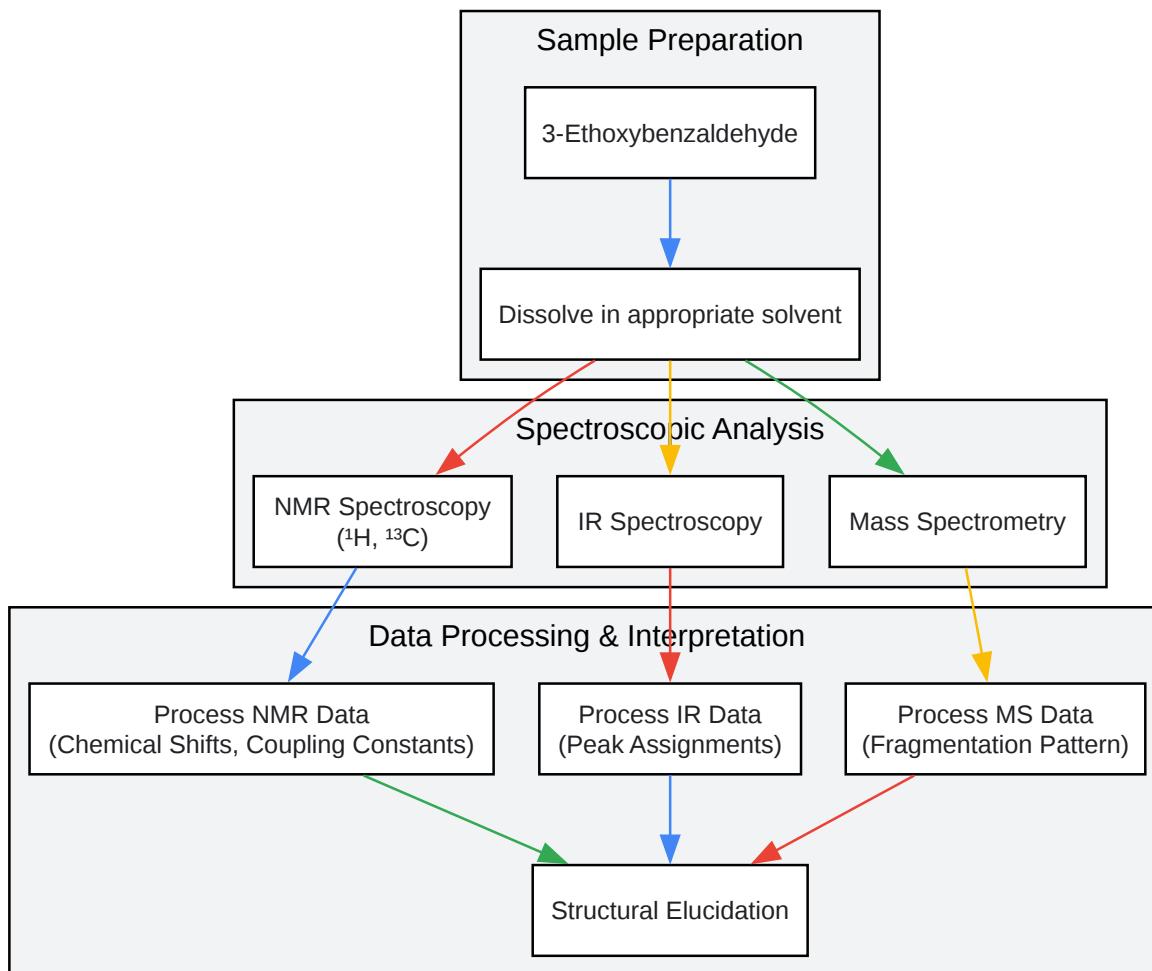
### Mass Spectrometry (MS)

Mass spectral data are obtained using a mass spectrometer equipped with an Electron Ionization (EI) source. A dilute solution of **3-Ethoxybenzaldehyde** in a volatile organic solvent

(e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS). The sample is ionized using a standard electron energy of 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of approximately 40-400 amu.[1]

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **3-Ethoxybenzaldehyde**.



[Click to download full resolution via product page](#)

A generalized workflow for spectroscopic analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Benzaldehyde, 3-ethoxy- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethoxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1676413#spectroscopic-data-of-3-ethoxybenzaldehyde-nmr-ir-ms>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)